molecular formula C7H6Cl2N2 B1330240 2,4-Dichloro-6,7-dihydro-5h-cyclopenta[d]pyrimidine CAS No. 5466-43-3

2,4-Dichloro-6,7-dihydro-5h-cyclopenta[d]pyrimidine

Cat. No.: B1330240
CAS No.: 5466-43-3
M. Wt: 189.04 g/mol
InChI Key: GDHHAOFBLGZCMI-UHFFFAOYSA-N
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Description

2,4-Dichloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine: is a heterocyclic compound with the molecular formula C7H6Cl2N2 and a molecular weight of 189.04 g/mol . This compound is characterized by a cyclopenta[d]pyrimidine ring system that is substituted with chlorine atoms at the 2 and 4 positions. It is a solid at room temperature with a melting point ranging from 71-79°C .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-dichloropyrimidine with cyclopentadiene in the presence of a suitable catalyst . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Scientific Research Applications

Chemistry: 2,4-Dichloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .

Biology and Medicine: In biological research, this compound is studied for its potential as a pharmacophore in drug design. It has shown promise in the development of antiviral , antibacterial , and anticancer agents .

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. It is also employed in the development of pesticides and herbicides .

Mechanism of Action

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, 2,4-Dichloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine is unique due to its specific substitution pattern and ring structure. This uniqueness imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .

Properties

IUPAC Name

2,4-dichloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2N2/c8-6-4-2-1-3-5(4)10-7(9)11-6/h1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDHHAOFBLGZCMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N=C(N=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00282687
Record name 2,4-dichloro-6,7-dihydro-5h-cyclopenta[d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00282687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5466-43-3
Record name 5466-43-3
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Record name 2,4-dichloro-6,7-dihydro-5h-cyclopenta[d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00282687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-dichloro-5H,6H,7H-cyclopenta[d]pyrimidine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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